(2S)-2-(4-Bromophenyl)-4-methylmorpholine is a morpholine derivative characterized by the presence of a bromophenyl group attached to the morpholine ring. This compound is notable for its unique chemical and physical properties, making it a subject of interest in various scientific fields, including chemistry and biology. Its chemical structure is defined by the molecular formula and the CAS number 920798-86-3, which facilitates its identification in chemical databases and literature.
The synthesis of (2S)-2-(4-Bromophenyl)-4-methylmorpholine typically involves a reaction between 4-bromobenzaldehyde and morpholine. This process is generally conducted in the presence of a suitable catalyst under controlled conditions to achieve high yield and purity.
In an industrial context, large-scale production may involve automated reactors and continuous flow processes, optimizing yield while adhering to safety standards.
The molecular structure of (2S)-2-(4-Bromophenyl)-4-methylmorpholine features a morpholine ring with substituents that influence its properties:
Spectroscopic techniques such as NMR can provide detailed insights into the molecular structure:
(2S)-2-(4-Bromophenyl)-4-methylmorpholine can undergo various chemical reactions, each leading to different products based on reaction conditions and reagents used.
Reagents commonly used in these reactions include:
The mechanism of action for (2S)-2-(4-Bromophenyl)-4-methylmorpholine involves its interaction with biological systems, particularly in exploring its potential pharmacological effects.
The physical and chemical properties of (2S)-2-(4-Bromophenyl)-4-methylmorpholine contribute significantly to its applications in various fields.
(2S)-2-(4-Bromophenyl)-4-methylmorpholine has diverse applications across scientific research:
(2S)-2-(4-Bromophenyl)-4-methylmorpholine (C₁₁H₁₄BrNO, MW 256.14 g/mol) is synthesized via sequential functionalization of morpholine scaffolds. A representative pathway involves:
Table 1: Key Intermediates in Multi-Step Synthesis
| Intermediate | Role | Yield |
|---|---|---|
| 4-((1H-benzimidazol-2-yl)methyl)morpholine | Morpholine core precursor | Not reported |
| 4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine | Quaternary ammonium intermediate | 60–70% (estimated) |
| (2S)-2-(4-Bromophenyl)-4-methylmorpholine | Final product | 55–65% |
Optimization strategies include potassium carbonate-assisted acetonitrile reactions and thin-layer chromatography (TLC) monitoring (chloroform:methanol, 4:1 ratio) [3].
Asymmetric synthesis of the (2S)-stereoisomer employs chiral metal complexes:
Table 2: Catalyst Optimization for Enantioselectivity
| Catalyst Loading | Additive | Yield | ee |
|---|---|---|---|
| 10 mol% | None | 85% | 91% |
| 2 mol% | None | 49% | 93% |
| 10 mol% | N-methylmorpholine | 90% | 89% |
| 10 mol% | 4 Å molecular sieves | 92% | 86% |
4-Bromobenzaldehyde serves as the pivotal electrophile for installing the bromophenyl moiety:
C[C@@H]1NCCO[C@H]1C1=CC=C(Br)C=C1 for (2S,3S)-isomers [2].
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 2409072-20-2